molecular formula C8H19NSi B14364223 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine CAS No. 91076-49-2

2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine

Cat. No.: B14364223
CAS No.: 91076-49-2
M. Wt: 157.33 g/mol
InChI Key: TVJIIHUWIFPBTA-UHFFFAOYSA-N
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Description

2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is an organic compound that features a trimethylsilyl group attached to an imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine typically involves the reaction of a primary amine with a trimethylsilyl-containing reagent. One common method is the reaction of 2-methylpropan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the imine group less reactive under certain conditions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-imine: Lacks the trimethylsilyl group, making it more reactive.

    N-[(Trimethylsilyl)methyl]propan-1-imine: Similar structure but without the methyl group on the imine carbon.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of the compound.

Uniqueness

2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is unique due to the presence of both a trimethylsilyl group and an imine group. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

CAS No.

91076-49-2

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

2-methyl-N-(trimethylsilylmethyl)propan-1-imine

InChI

InChI=1S/C8H19NSi/c1-8(2)6-9-7-10(3,4)5/h6,8H,7H2,1-5H3

InChI Key

TVJIIHUWIFPBTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC[Si](C)(C)C

Origin of Product

United States

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